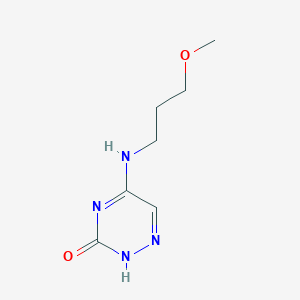![molecular formula C10H14N4O3 B254303 (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B254303.png)
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid, also known as OPAA, is a pyrimidine-based compound that has been studied for its potential applications in various fields of science.
Applications De Recherche Scientifique
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer and viral infections. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes. In materials science, this compound has been studied for its potential applications in the synthesis of nanomaterials.
Mécanisme D'action
The mechanism of action of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including thymidylate synthase and dihydrofolate reductase. These enzymes are involved in the biosynthesis of DNA and RNA, and their inhibition can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. In addition, it has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid in lab experiments is its broad-spectrum activity against various cancer cell lines, viruses, and bacteria. Another advantage is its relatively low toxicity compared to other antitumor and antiviral agents. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid. One direction is the development of more efficient and scalable synthesis methods for this compound and its derivatives. Another direction is the optimization of its antitumor, antiviral, and antibacterial activities through structure-activity relationship studies. In addition, the use of this compound in combination with other drugs or therapies for the treatment of cancer and viral infections should be explored. Finally, the use of this compound in the synthesis of nanomaterials for various applications, including drug delivery and catalysis, should be further investigated.
Conclusion:
In conclusion, this compound is a pyrimidine-based compound that has been studied for its potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives has the potential to lead to the development of new drugs and materials with broad-spectrum activity against various diseases and applications.
Méthodes De Synthèse
The synthesis of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid involves the reaction of 4-oxo-6-propylpyrimidine-2-carboxylic acid hydrazide with acetic anhydride and glacial acetic acid. The reaction is catalyzed by p-toluenesulfonic acid monohydrate and yields this compound as a yellow solid.
Propriétés
Formule moléculaire |
C10H14N4O3 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C10H14N4O3/c1-3-4-7-5-8(15)12-10(11-7)14-13-6(2)9(16)17/h5H,3-4H2,1-2H3,(H,16,17)(H2,11,12,14,15)/b13-6+ |
Clé InChI |
VBFZFBYNRPBPNN-AWNIVKPZSA-N |
SMILES isomérique |
CCCC1=CC(=O)N=C(N1)N/N=C(\C)/C(=O)O |
SMILES |
CCCC1=CC(=O)N=C(N1)NN=C(C)C(=O)O |
SMILES canonique |
CCCC1=CC(=O)N=C(N1)NN=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254225.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254235.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)


![5-[(3-ethoxypropyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254240.png)



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)